

One-Pot Synthesis Strategies for Pyrimido-Oxazepine Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: *1h-Pyrimido[1,6-c][1,3]oxazepine*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of pyrimido-oxazepine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The methodologies presented herein offer efficient and streamlined approaches to these complex scaffolds, minimizing purification steps and maximizing yields.

Introduction

Pyrimido-oxazepine derivatives are fused heterocyclic systems that have garnered considerable attention due to their diverse pharmacological activities. The development of efficient synthetic routes to these molecules is crucial for enabling extensive structure-activity relationship (SAR) studies and facilitating the discovery of new therapeutic agents. One-pot synthesis methodologies, which involve the formation of multiple chemical bonds in a single reaction vessel, represent a particularly attractive strategy for the construction of such complex molecules. These approaches offer advantages in terms of operational simplicity, reduced waste generation, and improved overall efficiency compared to traditional multi-step syntheses.

This application note details two distinct and effective one-pot strategies for the synthesis of pyrimido-oxazepine and related fused-oxazepine derivatives.

Synthesis Methodologies

Two primary one-pot strategies are highlighted:

- One-Pot, Two-Step Synthesis of Dihydrobenzo[b]pyrimido[5,4-f][1][2]oxazepines: A regioselective approach involving the heterocyclization of a substituted pyrimidine with 2-aminophenol.
- Ugi Three-Component Reaction for Oxazepine-Quinazolinone Scaffolds: A multicomponent approach for the synthesis of related fused oxazepine systems.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described one-pot synthesis protocols, allowing for a direct comparison of their efficiencies.

Method	Key Reactants	Product	Solvent(s)	Temperature (°C)	Time	Yield (%)
One-Pot, Two-Step Synthesis	2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine, 2-aminophenol, various secondary amines	2-substituted-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f][1][2]oxazepines	DMF, CHCl ₃ , Ethanol	Room Temp. to Reflux	15 min (Step 1), 5-7 h (Step 2)	Moderate to Good
Ugi Three-Component Reaction	2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, tert-butyl isocyanide	N-(tert-butyl)-5-oxo-5,7-dihydro-13H-benzo[3][4][1][2]oxazepino[4,3-a]quinazoline-13-carboxamide	Ethanol	Reflux	24 h	94

Experimental Protocols

Protocol 1: One-Pot, Two-Step Synthesis of 2-Substituted-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f][1][2]oxazepines

This protocol describes a convenient one-pot, two-step process for the regioselective synthesis of the tricyclic 2-chloro-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f][1][2]oxazepine and its

subsequent derivatization.

Step 1: Synthesis of 2-chloro-4-methyl-5,6-dihydrobenzo[b]pyrimido[5,4-f][1][2]oxazepine

- To a solution of 2-aminophenol (0.5 mmol, 0.06 g) and K_2CO_3 (1 mmol, 0.14 g) in DMF (0.5 mL), stir the mixture at room temperature for 15 minutes.
- Add a solution of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine (0.5 mmol, 0.11 g) in $CHCl_3$ (0.6 mL) dropwise to the reaction mixture.
- Continue stirring at room temperature and monitor the reaction progress by TLC.

Step 2: Amination of the Tricyclic Intermediate

- Following the completion of the first step, add a secondary amine (e.g., morpholine, piperidine, etc.) to the reaction mixture.
- Reflux the mixture in ethanol for 5-7 hours.
- Upon completion, cool the reaction mixture and isolate the product by filtration.
- Purify the product by recrystallization from a suitable solvent.

This method allows for the synthesis of a variety of derivatives by changing the secondary amine in the second step, yielding products in moderate to good yields.

Protocol 2: Ugi Three-Component Synthesis of N-(tert-butyl)-5-oxo-5,7-dihydro-13H-benzo[3][4][1][2]oxazepino[4,3-a]quinazoline-13-carboxamide

This protocol details a one-pot, three-component Ugi reaction for the synthesis of a fused oxazepine-quinazolinone scaffold.

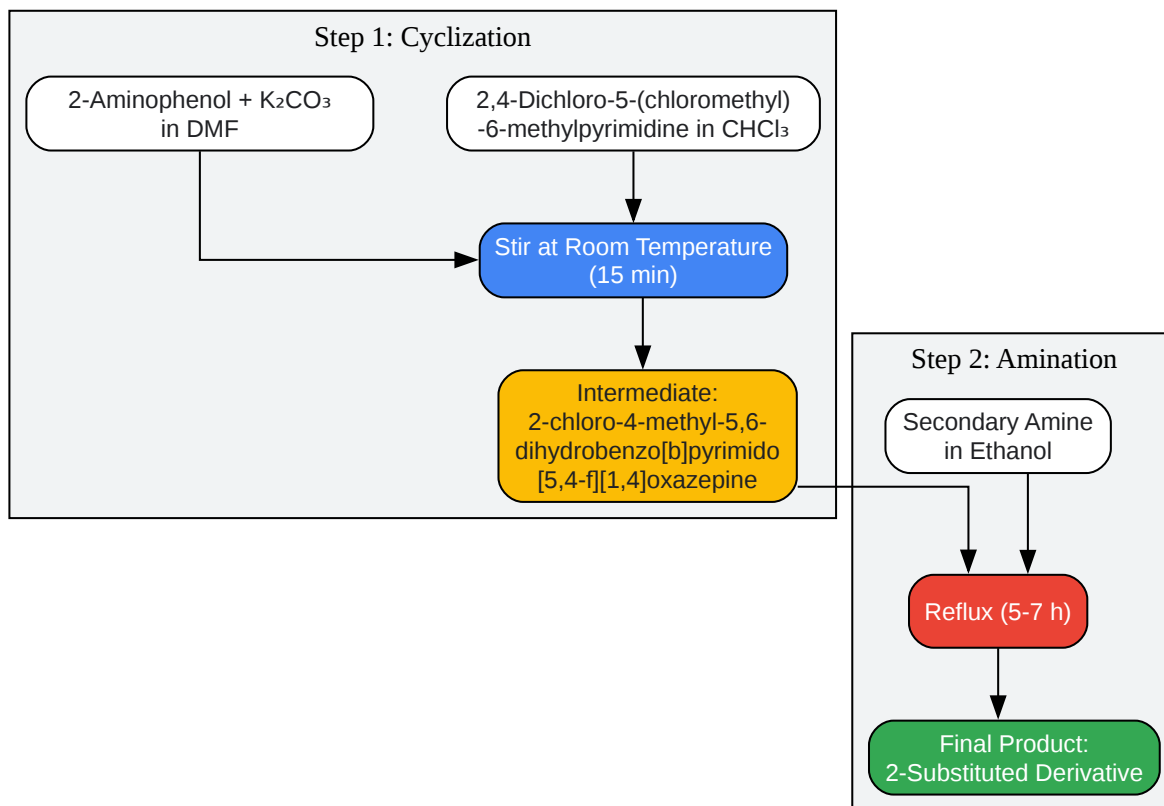
- In a round-bottom flask, combine 2-(2-formylphenoxy)acetic acid (1 mmol), 2-aminobenzamide (1 mmol), and tert-butyl isocyanide (1 mmol).
- Add ethanol as the solvent and reflux the reaction mixture.

- Monitor the reaction progress by TLC. The reaction is typically complete after 24 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Isolate the product, N-(tert-butyl)-5-oxo-5,7-dihydro-13H-benzo[3][4][1][2]oxazepino[4,3-a]quinazoline-13-carboxamide, which precipitates from the solution, by filtration.
- Wash the solid product with cold ethanol and dry to obtain a high-purity product with a yield of up to 94%.^[1]

This catalyst-free method is environmentally friendly and highly efficient for creating complex heterocyclic systems in a single step.

Visualizations

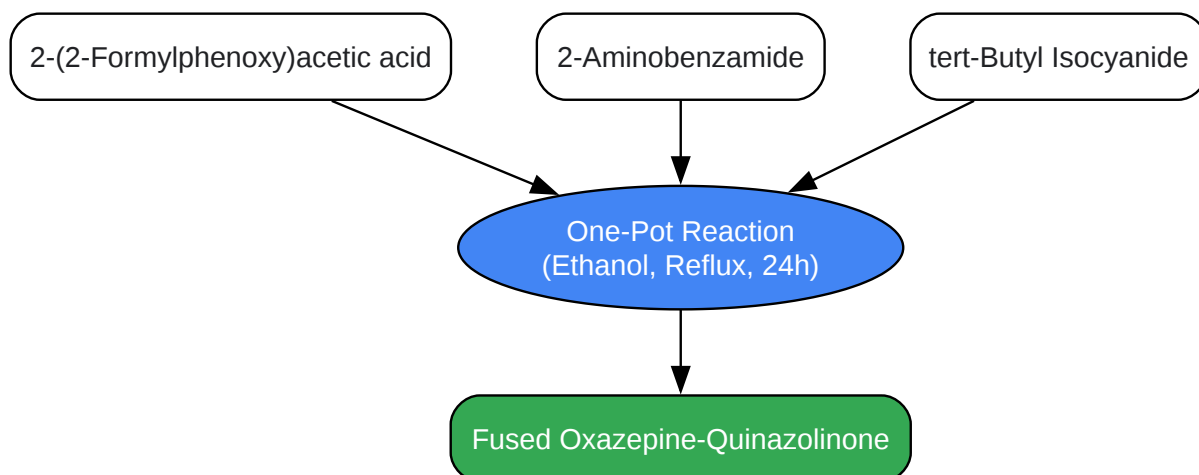
Experimental Workflow: One-Pot, Two-Step Synthesis



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Caption: Workflow for the one-pot, two-step synthesis.

Logical Relationship: Ugi Three-Component Reaction



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Caption: Ugi three-component one-pot synthesis.

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